

# CAS number and molecular formula for Latanoprost tris(triethylsilyl) ether

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## Compound of Interest

Compound Name: Latanoprost tris(triethylsilyl) ether

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## Latanoprost Tris(triethylsilyl) Ether: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Initial Postulation: **Latanoprost tris(triethylsilyl) ether** is a key protected intermediate in the synthetic pathway of Latanoprost, a prostaglandin F2 $\alpha$  analogue widely used in the management of glaucoma and ocular hypertension. The strategic use of the triethylsilyl (TES) protecting group for the three hydroxyl functionalities of the Latanoprost core structure is a critical step to ensure regioselectivity in subsequent chemical transformations and to facilitate purification. This document provides a comprehensive overview of its chemical identity, synthesis, and characterization.

## Chemical Identity and Properties

**Latanoprost tris(triethylsilyl) ether** is identified by the CAS Number 477884-78-9 and possesses the molecular formula C<sub>44</sub>H<sub>82</sub>O<sub>5</sub>Si<sub>3</sub>.<sup>[1][2][3][4][5]</sup> A summary of its key chemical data is presented in Table 1.

Property	Value	Reference
CAS Number	477884-78-9	[1][2][3][5]
Molecular Formula	C44H82O5Si3	[1][2][3][4][5]
Molecular Weight	775.38 g/mol	[4]
Appearance	Neat oil	[1]
Solubility	Soluble in Chloroform; Semi-soluble in Acetonitrile with heating	[1]
Synonyms	Isopropyl (Z)-7- {(1R,2R,3R,5S)-2-[(3R)-5-phenyl-3-(triethylsilyloxy)pentyl]-3,5-bis(triethylsilyloxy)cyclopentyl} hept-5-enoate, Latanoprost Related Compound D	[1][6]

Table 1: Chemical and Physical Properties of **Latanoprost Tris(triethylsilyl) Ether**

## Synthesis and Purification

The synthesis of **Latanoprost tris(triethylsilyl) ether** involves the protection of the three hydroxyl groups of the Latanoprost isopropyl ester. This is a standard procedure in prostaglandin synthesis to prevent unwanted side reactions during subsequent modification of other parts of the molecule.

## Experimental Protocol: Silylation of Latanoprost

Objective: To protect the hydroxyl groups of Latanoprost isopropyl ester using triethylsilyl chloride.

Materials:

- Latanoprost isopropyl ester

- Triethylsilyl chloride (TESCl)
- Imidazole
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve Latanoprost isopropyl ester in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- Add imidazole to the solution.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add triethylsilyl chloride dropwise to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **Latanoprost tris(triethylsilyl) ether**.

## Purification Protocol: Flash Column Chromatography

Objective: To purify the crude **Latanoprost tris(triethylsilyl) ether**.

Materials:

- Crude **Latanoprost tris(triethylsilyl) ether**
- Silica gel (230-400 mesh)
- Hexane
- Ethyl acetate

Procedure:

- Prepare a silica gel column using a slurry of silica gel in hexane.
- Dissolve the crude product in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexane).
- Load the dissolved sample onto the column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).
- Collect fractions and analyze by TLC to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified **Latanoprost tris(triethylsilyl) ether** as a neat oil.

## Characterization

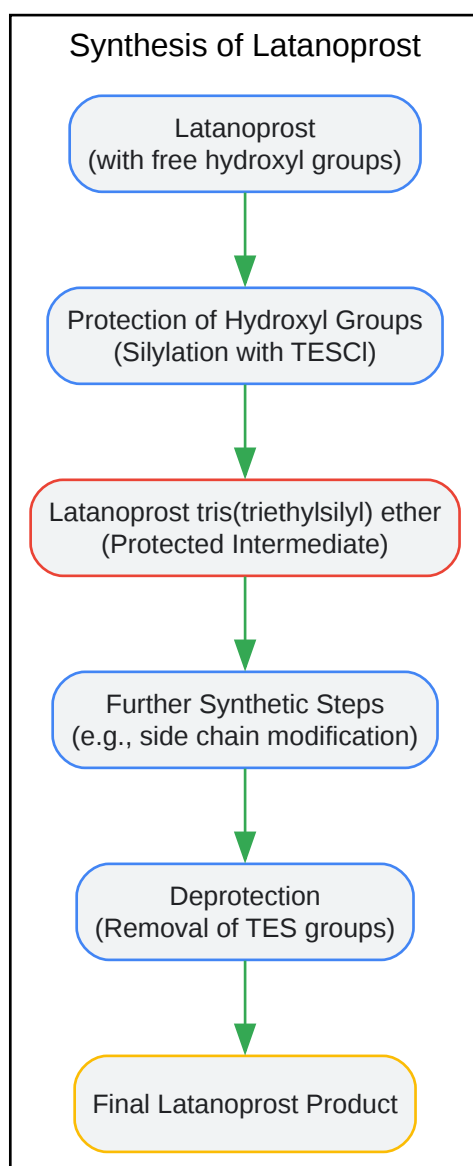
The structure and purity of **Latanoprost tris(triethylsilyl) ether** are confirmed using various analytical techniques. While specific spectral data for this intermediate is not readily available in the public domain, the expected characterization would include:

- $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR Spectroscopy: To confirm the presence of the triethylsilyl groups and the integrity of the Latanoprost backbone.

- Mass Spectrometry: To verify the molecular weight of the compound.
- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

## Synthetic Workflow

The formation of **Latanoprost tris(triethylsilyl) ether** is an integral part of the overall synthesis of Latanoprost. The following diagram illustrates the logical flow of this process.



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Caption: Synthetic workflow for Latanoprost involving the silylated intermediate.

As **Latanoprost tris(triethylsilyl) ether** is a synthetic intermediate, it is not directly involved in biological signaling pathways. Its significance lies in enabling the efficient chemical synthesis of the pharmacologically active Latanoprost. The subsequent deprotection step is crucial to unmask the hydroxyl groups, which are essential for the drug's interaction with the prostaglandin F2 $\alpha$  receptor.

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